molecular formula C11H11NO5 B13722525 (2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid

(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid

Cat. No.: B13722525
M. Wt: 237.21 g/mol
InChI Key: ZQTNEDLWAHZBSC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The presence of the benzodioxole moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Amidation Reaction: The benzodioxole derivative is then reacted with an appropriate amine to form the amide bond.

    Chiral Resolution: The resulting compound is subjected to chiral resolution techniques to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzodioxole moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole ring and exhibit similar biological activities.

    Benzothiazole derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.

Uniqueness

(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid is unique due to its specific stereochemistry and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

(2R)-2-(1,3-benzodioxole-5-carbonylamino)propanoic acid

InChI

InChI=1S/C11H11NO5/c1-6(11(14)15)12-10(13)7-2-3-8-9(4-7)17-5-16-8/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15)/t6-/m1/s1

InChI Key

ZQTNEDLWAHZBSC-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.